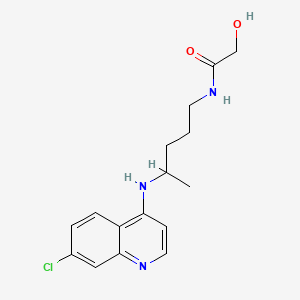

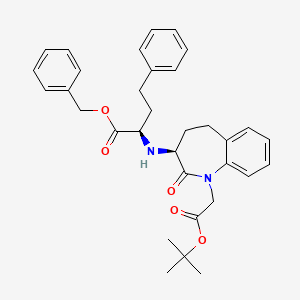

1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is a chemical compound with the molecular formula C33H38N2O5 and a molecular weight of 542.67 . It is an ester-protected metabolite of benazepril .

Molecular Structure Analysis

The molecule contains a total of 81 bonds, including 43 non-H bonds, 21 multiple bonds, 13 rotatable bonds, 3 double bonds, and 18 aromatic bonds. It also includes 3 six-membered rings, 1 seven-membered ring, 1 eleven-membered ring, 2 aliphatic esters, 1 aliphatic tertiary amide, and 1 secondary amine .Physical And Chemical Properties Analysis

The molecule contains a total of 78 atoms; 38 Hydrogen atoms, 33 Carbon atoms, 2 Nitrogen atoms, and 5 Oxygen atoms .Applications De Recherche Scientifique

Synthesis Processes and Optimization

Synthesis of Benazepril Precursors : A new synthesis process for the preparation of 3-[(1-ethoxycarbonyl-3-phenylpropyl)-amino]-2, 3, 4, 5-tetrahydro-2-oxo-1H-1-benzazepine 1-acetate tert butyl ester (EPTAB), a precursor of benazepril HCl, was developed. The reaction conditions were optimized, and the diastereomeric products were separated by flash column chromatography. The structures of the products were characterized with IR and NMR (Hassan et al., 2007).

Preparation of Benazepril Intermediate : Research disclosed a novel process using L-homphenylalanine alkyl ester, tert-butyl-3-bromo-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine, and 3-bromo-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine as starting materials for synthesis through alkylation. The effect of reaction conditions on yield and diastereomer ratio was explored (Hassan et al., 2007).

Catalysis and Chemical Transformations

Solid-Phase Synthetic Method for α-Amino Acids : A solid supported glycineimine t-butyl ester was applied to the synthesis of α-amino acids. Phase-transfer catalytic alkylation followed by acidic hydrolysis and benzoylation produced N-benzoyl-α-amino acid tert-butyl esters in high yields (up to 92%) (Park et al., 2005).

Enantioselective Alkylation and Glycine Derivative Synthesis : Enantioselective alkylation of N-(Diphenylmethylene)glycinate tert-butyl ester was achieved, leading to the synthesis of (R)-2-(Benzhydrylidenamino)-3-phenylpropanoic acid tert-butyl ester using chiral phase-transfer catalysts (Shirakawa et al., 2014).

Cycloaddition Reactions to Phenylazocarboxylates : Phenylazocarboxylic tert-butyl esters, when reacted with glycine imines in a one-pot reaction, yielded highly substituted 1,2,4-triazoles, showcasing a novel approach to cycloaddition reactions (Lasch & Heinrich, 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

benzyl (2R)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O5/c1-33(2,3)40-30(36)22-35-29-17-11-10-16-26(29)19-21-27(31(35)37)34-28(20-18-24-12-6-4-7-13-24)32(38)39-23-25-14-8-5-9-15-25/h4-17,27-28,34H,18-23H2,1-3H3/t27-,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCSKKNSVKJXAY-WUFINQPMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675670 |

Source

|

| Record name | Benzyl (2R)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester | |

CAS RN |

1356011-61-4 |

Source

|

| Record name | Benzyl (2R)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)